4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound with a unique structure that includes a pyridine ring, a thienyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with 2-thienylmethyleneamine under specific conditions. The reaction is usually carried out in an alkaline medium, often using potassium ferricyanide as an oxidizing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Substitution: The thienyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide is commonly used for oxidation reactions.
Alkaline Medium: Reactions are often carried out in an alkaline medium to facilitate the formation of desired products.
Major Products Formed
- Bis(3-cyanopyridin-2-yl) disulfides
- Potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates
Scientific Research Applications
4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
- Chemistry : Used as a precursor for the synthesis of various heterocyclic compounds .
- Biology : Studied for its potential biological activities, including anti-HIV properties .
- Medicine : Investigated for its potential use in drug development, particularly in the design of molecules with specific biological targets .
- Industry : Utilized in the development of materials for rechargeable lithium batteries and as chemosensors .
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For example, it exhibits affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, which is crucial for its anti-HIV activity . The compound’s structure allows it to form stable complexes with various metal ions, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- Bis(3-cyanopyridin-2-yl) disulfides
- Potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates
Uniqueness
4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile is unique due to its combination of a pyridine ring, a thienyl group, and a cyano group
Properties
Molecular Formula |
C13H11N3OS |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-1-(thiophen-2-ylmethylideneamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3OS/c1-9-6-10(2)16(13(17)12(9)7-14)15-8-11-4-3-5-18-11/h3-6,8H,1-2H3 |
InChI Key |
AOQNMWIYQMEJHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CS2)C#N)C |
Origin of Product |
United States |
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